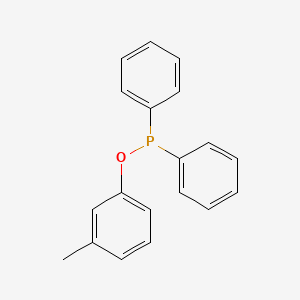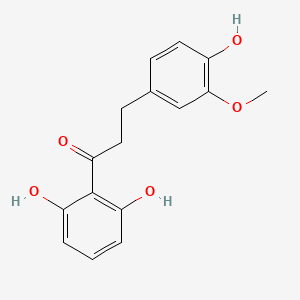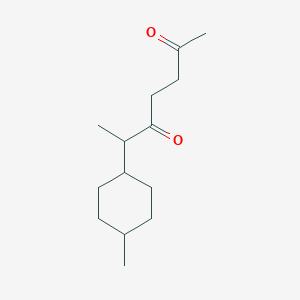
3-Methylphenyl diphenylphosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenyl diphenylphosphinite is an organophosphorus compound with the molecular formula C19H17OP It is a member of the phosphinite family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenyl diphenylphosphinite typically involves the reaction of chlorodiphenylphosphine with 3-methylphenol in the presence of a base. The reaction proceeds as follows: [ \text{ClPPh}_2 + \text{CH}_3\text{C}_6\text{H}_4\text{OH} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{OPPh}_2 + \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphinite.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylphenyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Coupling Reactions: It is used as a ligand in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinites.
Coupling Reactions: Coupled organic products with new carbon-phosphorus bonds.
Wissenschaftliche Forschungsanwendungen
3-Methylphenyl diphenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, facilitating various organic transformations.
Biology: It is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Methylphenyl diphenylphosphinite involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, leading to the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Dimethylphenylphosphine: Similar in structure but with two methyl groups instead of phenyl groups.
Diphenylphosphine: Lacks the methyl group on the phenyl ring.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Uniqueness: 3-Methylphenyl diphenylphosphinite is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and steric properties. This makes it a valuable ligand in certain catalytic applications where steric hindrance and electronic effects play a crucial role.
Eigenschaften
CAS-Nummer |
63389-45-7 |
|---|---|
Molekularformel |
C19H17OP |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
(3-methylphenoxy)-diphenylphosphane |
InChI |
InChI=1S/C19H17OP/c1-16-9-8-10-17(15-16)20-21(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,1H3 |
InChI-Schlüssel |
WDJRVPQAENNPBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)






![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)


![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
